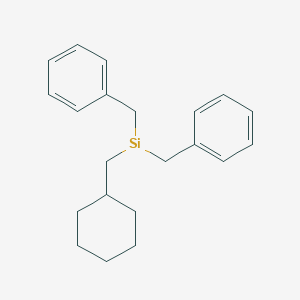

CID 78061104

Description

CID 78061104 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For instance, illustrates how CIDs are employed to reference substrates and inhibitors (e.g., taurocholic acid, CID 6675; irbesartan, CID 3749) in structural and functional studies. This compound likely represents a compound analyzed via techniques such as mass spectrometry (MS) or chromatography, given the frequent use of CIDs in cheminformatics and metabolomics research .

Properties

Molecular Formula |

C21H27Si |

|---|---|

Molecular Weight |

307.5 g/mol |

InChI |

InChI=1S/C21H27Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |

InChI Key |

JEGLXNMEMYBZGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 78061104” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve:

Initial Reactant Preparation: The starting materials are carefully selected and purified.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rate.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

Reaction Monitoring: The reaction progress is monitored using in-line analytical techniques.

Product Isolation: The product is isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

“CID 78061104” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving “this compound” typically use:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“CID 78061104” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “CID 78061104” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s activity is mediated through pathways that regulate cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061104, comparisons with structurally or functionally analogous compounds are essential. The evidence highlights methodologies for such comparisons, particularly in mass spectrometry and pharmacological studies:

Table 1: Key Parameters for Compound Comparison

Key Findings from Comparative Studies

Fragmentation Techniques : systematically compares collision-induced dissociation (CID) and higher-energy collision dissociation (HCD) for sulfonamides. HCD generates more stable, high-energy fragments, mitigating the "cut-off" effect observed in CID, which could imply similar advantages for this compound if analyzed via HCD .

Pharmacological Profiling : demonstrates how CIDs are used to map substrates (e.g., taurocholic acid) and inhibitors (e.g., irbesartan) based on structural overlays and stereo-specific interactions. Such approaches could elucidate this compound’s binding affinity or metabolic pathways .

Metabolomics Applications: employs CID in source-induced dissociation to differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11). This suggests this compound might be distinguishable from analogs via MS/MS fragmentation patterns .

Methodological Considerations

The evidence emphasizes rigorous experimental design for compound comparison:

- Reproducibility : Detailed documentation of MS parameters (e.g., collision energy, voltage) is critical, as shown in , where CID voltage correlates with charged states and oligonucleotide length .

- Data Availability : PubChem entries (like this compound) require supplemental data (e.g., spectral libraries, synthetic protocols) to enable cross-validation, as outlined in ’s guidelines for cheminformatics reporting .

- Statistical Validation : Studies such as and use randomized trials and statistical metrics (e.g., F1 scores, p-values) to compare therapeutic outcomes, a framework applicable to pharmacological comparisons of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.